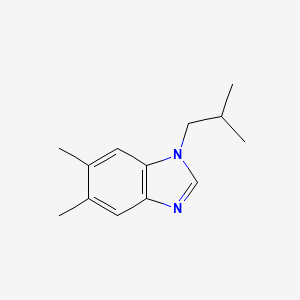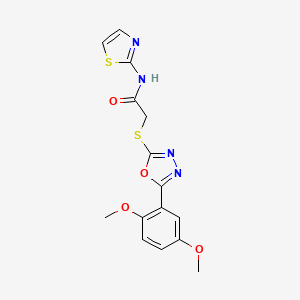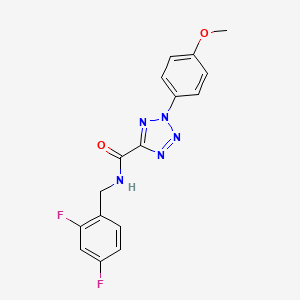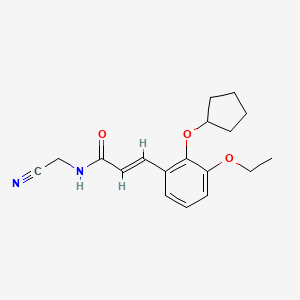
5,6-dimethyl-1-(2-methylpropyl)-1H-1,3-benzodiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dimethyl-1-(2-methylpropyl)-1H-1,3-benzodiazole is a chemical compound belonging to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a diazole ring. This specific compound is characterized by the presence of two methyl groups at positions 5 and 6, and a 2-methylpropyl group at position 1 of the benzodiazole ring.
作用机制
Target of Action
The primary target of 5,6-Dimethyl-1-(2-methylpropyl)benzimidazole is the cobalt atom in Vitamin B12 . This compound serves as a ligand for the cobalt atom, playing a crucial role in the function of Vitamin B12 .
Mode of Action
5,6-Dimethyl-1-(2-methylpropyl)benzimidazole interacts with its target, the cobalt atom, by forming a complex. This interaction results in the stabilization of the cobalt atom within Vitamin B12, enabling it to participate in various biochemical reactions .
Biochemical Pathways
5,6-Dimethyl-1-(2-methylpropyl)benzimidazole is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase . This pathway is essential for the production of Vitamin B12, which plays a vital role in the normal functioning of the brain and nervous system, and the formation of red blood cells .
Pharmacokinetics
Vitamin B12 is well-absorbed in the stomach and intestines, widely distributed throughout the body, metabolized in the liver, and excreted in the bile .
Result of Action
The molecular and cellular effects of 5,6-Dimethyl-1-(2-methylpropyl)benzimidazole’s action are primarily seen through its role in Vitamin B12. As a component of Vitamin B12, it contributes to DNA synthesis, fatty acid metabolism, and energy production .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5,6-Dimethyl-1-(2-methylpropyl)benzimidazole. For instance, the pH of the stomach can affect the absorption of Vitamin B12, and thus the bioavailability of 5,6-Dimethyl-1-(2-methylpropyl)benzimidazole . Furthermore, certain genetic factors can affect the metabolism of Vitamin B12, potentially influencing the action of 5,6-Dimethyl-1-(2-methylpropyl)benzimidazole .
生化分析
Biochemical Properties
5,6-Dimethyl-1-(2-methylpropyl)benzimidazole is a component of vitamin B12, serving as a ligand for the cobalt atom . It is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase . The compound’s chemical reactivity is attributed to the benzene and imidazole rings, enabling it to participate in various biochemical reactions .
Cellular Effects
As a component of vitamin B12, it may influence cell function through its role in the metabolism of every cell of the human body, particularly affecting DNA synthesis and regulation, fatty acid synthesis, and energy production .
Molecular Mechanism
It is known to interact with the enzyme 5,6-dimethylbenzimidazole synthase during its biosynthesis
Temporal Effects in Laboratory Settings
As a stable compound, it is likely to have consistent effects over time .
Metabolic Pathways
5,6-Dimethyl-1-(2-methylpropyl)benzimidazole is involved in the metabolic pathway of vitamin B12, where it serves as a ligand for the cobalt atom
Subcellular Localization
As a component of vitamin B12, it may be found wherever vitamin B12 is utilized within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-1-(2-methylpropyl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,6-dimethyl-1H-benzimidazole with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5,6-Dimethyl-1-(2-methylpropyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogens like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of reduced derivatives such as amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
5,6-Dimethyl-1-(2-methylpropyl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
5,6-Dimethyl-1H-benzimidazole: Lacks the 2-methylpropyl group.
1-(2-Methylpropyl)-1H-benzimidazole: Lacks the methyl groups at positions 5 and 6.
5,6-Dimethyl-1H-1,3-benzodiazole: Lacks the 2-methylpropyl group.
Uniqueness
5,6-Dimethyl-1-(2-methylpropyl)-1H-1,3-benzodiazole is unique due to the presence of both the 5,6-dimethyl and 2-methylpropyl groups, which confer specific chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
属性
IUPAC Name |
5,6-dimethyl-1-(2-methylpropyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-9(2)7-15-8-14-12-5-10(3)11(4)6-13(12)15/h5-6,8-9H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAHGNMRURYVPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(benzenesulfonyl)-8-(2,5-dimethoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2598170.png)

![3-Aminobicyclo[1.1.1]pentane-1-sulfonamide hydrochloride](/img/structure/B2598172.png)

![isopropyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2598174.png)



![1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2598182.png)
![2-(benzylsulfanyl)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2598184.png)

![3-Benzyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2598189.png)
